3-Chloro-5-fluorobenzamide

Description

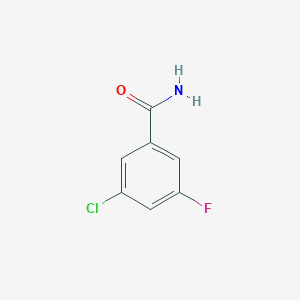

3-Chloro-5-fluorobenzamide (CAS No. 874781-06-3) is a halogenated benzamide derivative with the molecular formula C₇H₅ClFNO and a molecular weight of 173.57 g/mol . It is widely used in medicinal chemistry and pharmaceutical research, particularly as a building block for synthesizing bioactive molecules. The compound is characterized by a benzamide core substituted with chlorine at the 3-position and fluorine at the 5-position (Figure 1).

Properties

IUPAC Name |

3-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPVQWUBBPJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396393 | |

| Record name | 3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874781-06-3 | |

| Record name | 3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorobenzamide typically involves the reaction of 3-chloro-5-fluorobenzoic acid with ammonia or an amine under appropriate conditions. One common method is the use of thionyl chloride to convert the benzoic acid to the corresponding acid chloride, which then reacts with ammonia to form the amide.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-5-fluorobenzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluorobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Electrophilic substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Amide hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Amide hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Major Products Formed:

Nucleophilic substitution: Products depend on the nucleophile used (e.g., 3-methoxy-5-fluorobenzamide).

Electrophilic substitution: Products include brominated or nitrated derivatives of 3-Chloro-5-fluorobenzamide.

Amide hydrolysis: 3-Chloro-5-fluorobenzoic acid and ammonia or the corresponding amine.

Scientific Research Applications

3-Chloro-5-fluorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity. For example, it may inhibit certain enzymes by forming strong hydrogen bonds or hydrophobic interactions with the active site residues.

Comparison with Similar Compounds

Key Properties:

- Storage : Stable at room temperature when protected from light and moisture .

- Solubility: Requires optimization in solvents like DMSO, ethanol, or aqueous buffers; heating to 37°C and sonication enhance dissolution .

- Purity : Commercial batches typically exceed 98% purity, validated by HPLC and mass spectrometry .

- Applications : Intermediate in synthesizing kinase inhibitors, PPARγ agonists, and neurological agents (e.g., Z944 hydrochloride, a calcium channel blocker) .

Comparison with Similar Compounds

Halogenated benzamides are pivotal in drug discovery due to their tunable electronic and steric properties. Below is a detailed comparison of 3-Chloro-5-fluorobenzamide with structurally and functionally related analogs:

Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Positioning :

- Chlorine and fluorine at meta positions (3 and 5) in 3-Chloro-5-fluorobenzamide enhance steric hindrance and electronic effects, favoring interactions with hydrophobic enzyme pockets .

- 3-Chloro-4-ethoxy-5-fluorobenzamide introduces an ethoxy group at position 4, increasing lipophilicity and metabolic stability compared to the parent compound .

Bioactivity :

- 3-Chloro-5-fluorobenzamide derivatives like Z944 hydrochloride exhibit calcium channel blocking activity, critical for neuropathic pain treatment .

- 5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide shows higher anticancer potency due to the electron-withdrawing methoxy group enhancing DNA intercalation .

Synthetic Accessibility: 3-Chloro-5-fluorobenzamide is synthesized via hydrolysis of 3-chloro-5-fluorobenzonitrile under acidic conditions (H₂SO₄/H₂O, 95°C), yielding >90% purity . Analogs like 2-Amino-N-(3-chlorophenyl)-5-fluorobenzamide require multistep coupling reactions (e.g., HATU-mediated amidation), increasing complexity .

Research Findings and Trends

- Solubility Challenges : Fluorinated benzamides often exhibit poor aqueous solubility, necessitating formulation with co-solvents (e.g., cyclodextrins) for in vivo studies .

- Halogen Synergy: Dual chloro-fluoro substitution improves metabolic stability and target binding affinity compared to mono-halogenated analogs .

- SAR Insights : Ethoxy or methoxy groups at position 2 or 4 enhance pharmacokinetic profiles but may reduce CNS penetration due to increased molecular weight .

Biological Activity

3-Chloro-5-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of 3-Chloro-5-fluorobenzamide, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Chloro-5-fluorobenzamide has the molecular formula and a molecular weight of approximately 161.58 g/mol. The presence of chlorine and fluorine substituents contributes to its lipophilicity and potential receptor binding affinity, enhancing its therapeutic efficacy.

The biological activity of 3-Chloro-5-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its structural components allow for interactions with various receptors and ion channels, which are crucial for its pharmacological effects.

Anticancer Properties

Numerous studies have investigated the anticancer potential of 3-Chloro-5-fluorobenzamide:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the range of 12.80 μg/mL for certain glioma cells, indicating significant antiproliferative activity .

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. It may also inhibit specific signaling pathways that promote tumor growth .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 3-Chloro-5-fluorobenzamide:

- Bacterial Inhibition : Studies indicate that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Fungal Activity : Preliminary data suggest that 3-Chloro-5-fluorobenzamide may also possess antifungal properties, although further research is needed to elucidate its efficacy against specific fungal pathogens.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study conducted on the effects of 3-Chloro-5-fluorobenzamide on C6 glioma cells showed an IC50 value of 12.80 μg/mL, demonstrating its potential as an anticancer agent .

- The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors .

-

Antimicrobial Efficacy :

- In a series of experiments assessing antimicrobial activity, 3-Chloro-5-fluorobenzamide showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 8 μg/mL .

- Its effectiveness against multidrug-resistant strains highlights its potential as a novel antimicrobial agent.

Data Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | C6 Glioma Cells | 12.80 | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 8 | Disruption of cell wall synthesis |

| Antifungal | Various Fungi | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.